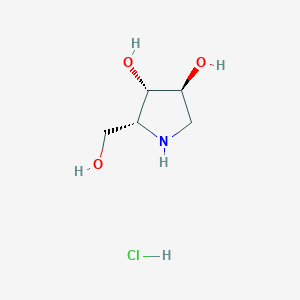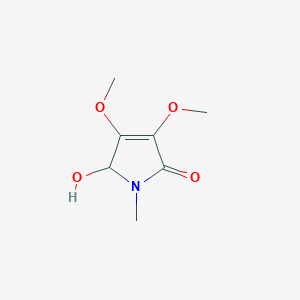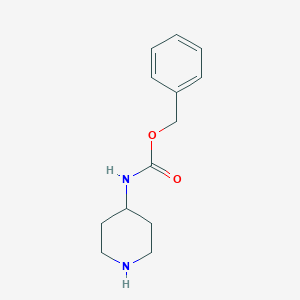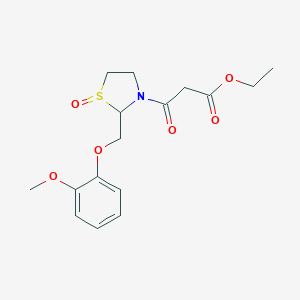
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. This compound is a derivative of pyrrolidine and is commonly referred to as D-ribose. D-ribose is a naturally occurring sugar molecule that plays a vital role in the production of ATP, which is the primary source of energy in cells.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is not fully understood. However, it is believed that this compound may act as a substrate for enzymes involved in the metabolism of ribose, which may play a role in the production of ATP. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been found to have several biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP in cells, which may help improve energy metabolism. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in lab experiments is its potential to improve energy metabolism in cells. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride. One possible direction is to further investigate the potential applications of this compound in the treatment of various metabolic disorders, such as diabetes and cancer. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may help to further understand its potential applications in various fields of scientific research. Finally, future research could also focus on developing new synthesis methods for this compound, which may help to improve its availability for research purposes.
Métodos De Síntesis
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves several steps, starting with the conversion of ribose into ribose-5-phosphate. This intermediate is then converted into 2-deoxyribose-5-phosphate, which is further converted into 2-deoxyribose-5-phosphate aldolase. The final step involves the addition of hydroxymethylpyrrolidine to the aldolase to produce (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a substrate for enzymes involved in the metabolism of ribose. Additionally, this compound has been found to be useful in the study of various metabolic disorders, such as diabetes and cancer.
Propiedades
Número CAS |
186759-56-8 |
|---|---|
Nombre del producto |
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
Fórmula molecular |
C5H12ClNO3 |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1 |
Clave InChI |
PZGVJCJRMKIVLJ-UZKLXKKNSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](N1)CO)O)O.Cl |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
SMILES canónico |
C1C(C(C(N1)CO)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)


![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)




![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

